molecular formula C12H15BrN2O3 B8380109 1-{[(4-Bromo-2-nitrophenyl)amino]methyl}cyclopentanol

1-{[(4-Bromo-2-nitrophenyl)amino]methyl}cyclopentanol

Cat. No.: B8380109
M. Wt: 315.16 g/mol
InChI Key: AJBISHNJRQZOBQ-UHFFFAOYSA-N
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Description

1-{[(4-Bromo-2-nitrophenyl)amino]methyl}cyclopentanol is a useful research compound. Its molecular formula is C12H15BrN2O3 and its molecular weight is 315.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

1-[(4-bromo-2-nitroanilino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H15BrN2O3/c13-9-3-4-10(11(7-9)15(17)18)14-8-12(16)5-1-2-6-12/h3-4,7,14,16H,1-2,5-6,8H2

InChI Key

AJBISHNJRQZOBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC2=C(C=C(C=C2)Br)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 2,5-dibromonitrobenzene (Tokyo Kasei Kogyo Co., Ltd., 5.4 g, 19.2 mmol), 1-(aminomethyl)cyclopentanol hydrochloride (J. Med. Chem. 1981, 24, 12-16, 4.3 g, 28.4 mmol) and N,N-diisopropylethylamine (8.4 mL, 48.1 mmol) in 1-methyl-2-pyrrolidinone (32 mL) was microwaved for 30 min at 200° C. The reaction was quenched with water and extracted three times with ethyl acetate. The combined organic layers were dried over sodium sulfate and filtered. The filtrate was concentrated and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1 as eluent) to afford the title compound (2.6 g, 43%) as an orange amorphous solid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Yield
43%

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